molecular formula C14H21N B13531196 1-Phenethylcyclohexanamine

1-Phenethylcyclohexanamine

Cat. No.: B13531196
M. Wt: 203.32 g/mol
InChI Key: DJBIHDGQDKHFKB-UHFFFAOYSA-N
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Description

1-Phenethylcyclohexanamine is an organic compound belonging to the class of aralkylamines. It is characterized by a cyclohexane ring substituted with a phenethyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethylcyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired amine .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenethylcyclohexanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on neurotransmission and neuropharmacology.

    Medicine: Research explores its potential as a therapeutic agent for neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-Phenethylcyclohexanamine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly by affecting the release and reuptake of neurotransmitters such as dopamine and serotonin. This modulation can influence neuronal signaling pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Phenylcyclohexylamine
  • Cyclohexylamine
  • Phenethylamine

Comparison: 1-Phenethylcyclohexanamine is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to 1-Phenylcyclohexylamine, it has an additional phenethyl group, which may enhance its interaction with certain molecular targets. Cyclohexylamine and phenethylamine, while similar, lack the combined structural elements that make this compound particularly interesting for research .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(2-phenylethyl)cyclohexan-1-amine

InChI

InChI=1S/C14H21N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2

InChI Key

DJBIHDGQDKHFKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)N

Origin of Product

United States

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